Marbofloxacin

Übersicht

Beschreibung

Marbofloxacin is a broad-spectrum fluoroquinolone antibiotic that is active against both Gram-negative and Gram-positive bacteria . It is a carboxylic acid and part of the third generation of antibiotic fluoroquinolones . It is used in veterinary medicine and has also been shown to exhibit antileishmanial activity in a canine model .

Synthesis Analysis

Marbofloxacin is synthesized from 2,3,4,5-tetrafluorobenzoic acid via acyl chlorination, coupling with 3-(N-formylmethylhydrazono)-propionic acid ethyl ester, cyclization, condensation with N-methylpiperazine, hydrolysis by KOH solution, cyclization by formic acid and formaldehyde, and neutralization with aqueous ammonia . The total product yield reaches 47.7% .Molecular Structure Analysis

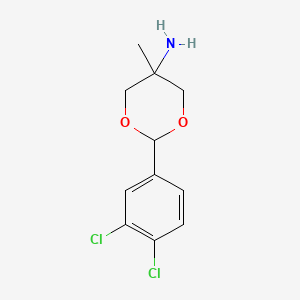

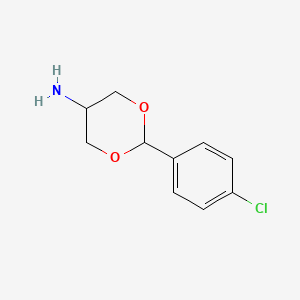

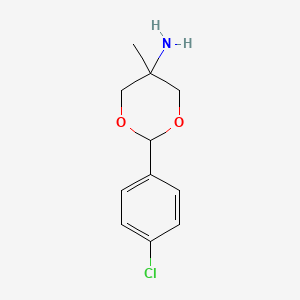

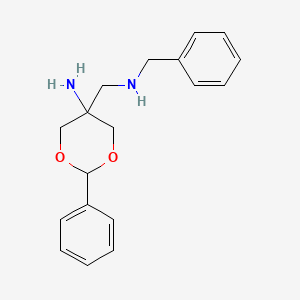

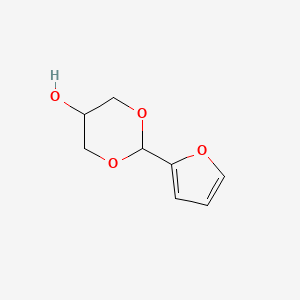

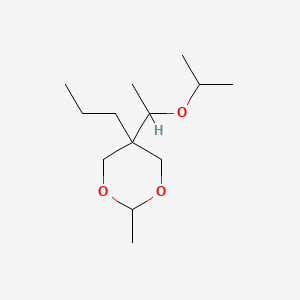

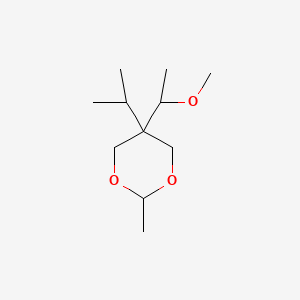

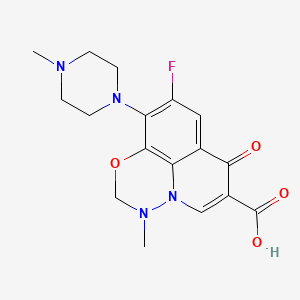

Marbofloxacin is a pale yellow, crystalline powder with the molecular formula C17H19FN4O4 . Its molar mass is 362.36 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .Chemical Reactions Analysis

Marbofloxacin, being an antimicrobial, presents both physicochemical (93%) and microbiological (7%) methods in the literature . Among the methods found, 53% are for the analysis of food matrices using preferably HPLC and TLC–MS, 27% are for the analysis of biological matrices and 20% are for the analysis of pharmaceutical matrices, and in both HPLC is preferably used .Physical And Chemical Properties Analysis

Marbofloxacin is a pale yellow, crystalline powder with the molecular formula C17H19FN4O4 . Its molar mass is 362.36 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol . The pKa values are 5.38 and 6.16 .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics in Veterinary Medicine

Marbofloxacin, a fluoroquinolone antimicrobial drug, is primarily used in veterinary medicine for the treatment of respiratory infections in cattle and other animals. Studies have explored its pharmacokinetics (PK) and pharmacodynamics (PD) across various animal species.

In Cattle : A study by Aliabadi and Lees (2002) investigated marbofloxacin's PK and PD in calf serum, exudate, and transudate. The drug demonstrated high effectiveness against the pathogen Mannheimia haemolytica, commonly associated with respiratory infections in cattle (Aliabadi & Lees, 2002).

Against Pasteurella Multocida in Calves : Cao et al. (2015) re-evaluated marbofloxacin's in vivo antimicrobial activity against Pasteurella multocida, a significant pathogen in animals, using a tissue cage model in calves. The study emphasized the role of PK/PD integration in optimizing dosage regimens for antibiotics in veterinary medicine (Cao et al., 2015).

In Horses : The pharmacokinetics of marbofloxacin in horses after various administration routes were studied by Bousquet-Mélou et al. (2010). The research aimed at designing a rational dosage regimen for marbofloxacin in treating equine infections (Bousquet-Mélou et al., 2010).

Plasma Protein Binding in Buffalo Calves : Singh et al. (2019) evaluated the plasma protein binding of marbofloxacin in healthy and liver-dysfunctioned buffalo calves. This study is crucial in understanding the distribution and therapeutic effectiveness of marbofloxacin in different health conditions of animals (Singh et al., 2019).

Analytical Methods for Quantification

Analytical methods for quantifying marbofloxacin in various matrices are critical for ensuring proper dosage and monitoring drug levels in animals.

- Analytical Methods Overview : Silva et al. (2021) reviewed analytical methods for quantifying marbofloxacin in pharmaceutical, biological, and food matrices. This review highlights gaps and opportunities for developing new, sustainable analytical methods for marbofloxacin analysis (Silva et al., 2021).

Novel Applications and Studies

Innovative applications and studies of marbofloxacin expand its potential use beyond traditional treatments.

- **Marbofloxacin-Calcium(II) Complex**: A study by Xie et al. (2019) synthesized a new calcium(II)-based complex of marbofloxacin (MB-Ca) and assessed its antibacterial activity, water solubility, and toxicity. This research suggests that MB-Ca could be a promising substitute for marbofloxacin in veterinary medicine, with reduced toxicity and maintained antibacterial efficacy (Xie et al., 2019).

Marbofloxacin in PMMA Cement : Cariou et al. (2006) investigated the inclusion of marbofloxacin in polymethylmethacrylate (PMMA) cement, used in orthopedic surgeries. The study found that marbofloxacin retained antimicrobial activity when included in PMMA, suggesting its potential use in treating or preventing osteomyelitis (Cariou et al., 2006).

Residue Determination in Food Products : Sheng et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for detecting marbofloxacin residues in beef and pork. This method is essential for ensuring food safety and monitoring drug residues in animal-derived food products (Sheng et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFYOAJNDMUVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046600 | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marbofloxacin | |

CAS RN |

115550-35-1 | |

| Record name | Marbofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marbofloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marbofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARBOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.